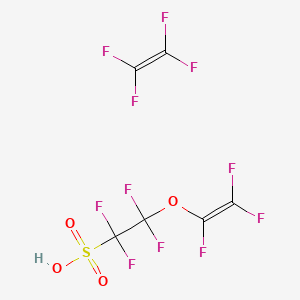
1,1,2,2-Tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid is a fluorinated organic compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid typically involves the fluorination of ethene derivatives. The process often requires the use of fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions. The reaction is carried out in the presence of catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. The raw materials are subjected to high temperatures and pressures in specialized reactors. The use of advanced catalysts and continuous monitoring of reaction parameters ensures the efficient production of the compound with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated derivatives.
Substitution: Fluorinated alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants.
Wirkmechanismus
The mechanism of action of 1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetrafluoroethane: A hydrofluorocarbon used as a refrigerant and foam expansion agent.
1,1,1,2-Tetrafluoroethane: An isomer of 1,1,2,2-tetrafluoroethane, commonly used in refrigeration and air conditioning systems.
Tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride: Used in the synthesis of perfluorinated sulfonic acid silane.
Uniqueness
1,1,2,2-Tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid is unique due to its combination of multiple fluorine atoms and an ethenoxy group, which imparts distinct chemical properties. Its high stability, resistance to degradation, and ability to undergo various chemical reactions make it valuable in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
111173-25-2 |
|---|---|
Molekularformel |
C6HF11O4S |
Molekulargewicht |
378.112 |
IUPAC-Name |
1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethanesulfonic acid |
InChI |
InChI=1S/C4HF7O4S.C2F4/c5-1(6)2(7)15-3(8,9)4(10,11)16(12,13)14;3-1(4)2(5)6/h(H,12,13,14); |
InChI-Schlüssel |
BKIWNMVJOHRIMW-UHFFFAOYSA-N |
SMILES |
C(=C(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F.C(=C(F)F)(F)F |
Synonyme |
Ethanesulfonic acid, 1,1,2,2-tetrafluoro-2-[(trifluoroethenyl)oxy]-, polymer with tetrafluoroethene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















